2-(4-bromo-2,6-dinitrophenyl)acetaldehyde
Description
2-(4-Bromo-2,6-dinitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H5BrN2O5 and a molecular weight of 289.03 g/mol . This compound is characterized by the presence of a bromine atom and two nitro groups attached to a phenyl ring, along with an acetaldehyde group. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
2-(4-bromo-2,6-dinitrophenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O5/c9-5-3-7(10(13)14)6(1-2-12)8(4-5)11(15)16/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKCHEYGKGCSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC=O)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284879 | |
| Record name | 4-Bromo-2,6-dinitrobenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-99-7 | |
| Record name | 4-Bromo-2,6-dinitrobenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-dinitrobenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dinitrophenyl)acetaldehyde typically involves the bromination and nitration of a phenylacetaldehyde precursor. The process can be summarized as follows:
Bromination: The phenylacetaldehyde is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces a bromine atom at the para position of the phenyl ring.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This introduces nitro groups at the ortho positions relative to the bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-dinitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-(4-bromo-2,6-dinitrophenyl)acetic acid.
Reduction: 2-(4-amino-2,6-dinitrophenyl)acetaldehyde.
Substitution: 2-(4-methoxy-2,6-dinitrophenyl)acetaldehyde.
Scientific Research Applications
2-(4-Bromo-2,6-dinitrophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dinitrophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro groups can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2,6-dinitrophenyl)acetaldehyde
- 2-(4-fluoro-2,6-dinitrophenyl)acetaldehyde
- 2-(4-iodo-2,6-dinitrophenyl)acetaldehyde
Uniqueness
2-(4-Bromo-2,6-dinitrophenyl)acetaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Biological Activity
2-(4-bromo-2,6-dinitrophenyl)acetaldehyde is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a dinitrophenyl moiety, which is known for its reactivity and ability to interact with biological systems. The presence of bromine and nitro groups enhances its electrophilic character, making it a candidate for various biological interactions.
Chemical Structure
| Property | Description |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 292.07 g/mol |
| CAS Number | 1000340-99-7 |
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Antimicrobial Activity : Dinitrophenyl compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 3.30 to 6.56 µg/mL against these bacterial strains .
- Cytotoxicity : The compound may induce cytotoxic effects in certain cancer cell lines. This activity is often attributed to the formation of reactive oxygen species (ROS), which can lead to apoptosis in malignant cells .
Toxicity Profile
The toxicity of this compound has been evaluated in various studies:
- Mutagenicity : Similar compounds have been classified as mutagenic based on their ability to cause DNA damage. It is crucial to assess the mutagenic potential of this compound through standardized assays such as the Ames test .
- Acute Toxicity : The acute toxicity levels can vary significantly based on dosage and exposure routes. Research on related compounds suggests that careful handling and risk assessment are necessary due to their potential harmful effects .
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of several dinitrophenyl derivatives, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus with an MIC of 4 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains.
Study 2: Cytotoxicity in Cancer Cells
In a recent investigation by Johnson et al. (2023), the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating significant antiproliferative activity. The study suggested that the mechanism involved ROS generation leading to apoptosis.
Q & A
Q. How can contradictory data on nitro group reduction products be resolved?
- Methodological Answer :
- Controlled reduction : Compare NaBH₄ (selective aldehyde reduction) vs. H₂/Pd-C (full nitro-to-amine conversion).
- In situ monitoring : Use FT-IR to track intermediate formation during reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
